Phenethyl butyrate

Catalog No.
S560750
CAS No.
103-52-6
M.F
C12H16O2
M. Wt
192.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenethyl butyrate

CAS Number

103-52-6

Product Name

Phenethyl butyrate

IUPAC Name

2-phenylethyl butanoate

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

InChI

InChI=1S/C12H16O2/c1-2-6-12(13)14-10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3

InChI Key

WFNDDSQUKATKNX-UHFFFAOYSA-N

SMILES

CCCC(=O)OCCC1=CC=CC=C1

solubility

very slightly
Insoluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Canonical SMILES

CCCC(=O)OCCC1=CC=CC=C1

The exact mass of the compound Phenethyl butyrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406207. It belongs to the ontological category of butyrate ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Phenethyl butyrate (CAS: 103-52-6) is an aromatic ester recognized for its distinct fruity and floral aroma, often described with notes of rose and honey. It belongs to the class of aryl alkyl alcohol simple acid esters and is a key raw material in the flavor and fragrance industries for formulating scents and tastes in cosmetics, personal care products, and various foods and beverages. Its physical properties, including a high boiling point of approximately 260 °C and low vapor pressure, distinguish its performance profile from other common esters used in similar applications.

Substituting Phenethyl butyrate with close analogs like Phenethyl acetate or more volatile esters such as Ethyl butyrate is often unviable in precise formulations. Seemingly minor structural changes—altering the acid moiety from butyrate to acetate, for instance—result in significant shifts in the organoleptic profile, affecting both the scent character and its intensity. Furthermore, differences in physical properties like boiling point and vapor pressure directly impact the compound's release rate from a product matrix, its stability during manufacturing processes (e.g., heating), and its longevity in the final application. These molecular-level distinctions mean that esters are not typically interchangeable without significant re-formulation and performance compromises, making the specific choice of Phenethyl butyrate a critical procurement decision.

Superior Thermal Retention and Lower Volatility for High-Temperature and Long-Lasting Applications

Phenethyl butyrate exhibits significantly lower volatility compared to common, short-chain aliphatic esters, which is a critical parameter for applications requiring fragrance stability during heat processing or extended scent release. Its boiling point is approximately 260 °C, more than double that of the highly volatile Ethyl butyrate (121 °C). This substantial difference in boiling point indicates a much lower vapor pressure, ensuring better retention in heated matrices like baked goods or candles and providing a more linear and prolonged release profile in passive applications such as air fresheners or fabric care.

Evidence DimensionBoiling Point (at 760 mmHg)
Target Compound Data260 °C
Comparator Or BaselineEthyl butyrate (CAS 105-54-4): 121 °C
Quantified Difference139 °C higher than Ethyl butyrate
ConditionsStandard atmospheric pressure.

This makes Phenethyl butyrate a superior choice for applications involving heat or requiring sustained, long-term fragrance release where more volatile esters would dissipate too quickly.

Distinctive Aroma Profile: Adds Specific Fruity, Honey, and Rose Notes Not Achievable with Simpler Analogs

While both Phenethyl butyrate and its close analog Phenethyl acetate (CAS 103-45-7) are based on the same phenethyl alcohol core, the choice of the butyrate ester provides a distinct and more complex aroma profile. Phenethyl acetate is primarily described as having rose and honey notes. In contrast, Phenethyl butyrate is consistently characterized by a multi-faceted profile that includes not only rose and honey but also pronounced fruity (strawberry, grape), green, and tropical nuances. This added complexity is critical for formulators seeking to create specific, rich scent profiles, such as those found in passion fruit or complex floral bouquets, where the simple notes of an acetate would be insufficient.

Evidence DimensionOrganoleptic Descriptors
Target Compound DataRose, honey, fruity (strawberry, grape), sweet, floral, green, tropical.
Comparator Or BaselinePhenethyl acetate: Rose and honey.
Quantified DifferenceAddition of distinct fruity, green, and tropical character notes.
ConditionsStandard sensory evaluation by flavorists and perfumers.

For complex fragrance or flavor systems, Phenethyl butyrate provides essential notes that cannot be replicated by substituting with the simpler, more common Phenethyl acetate.

Demonstrated Specificity as an Insect Attractant Over Other Butyrate Esters

In the field of chemical ecology, the precise structure of a compound is critical for biological activity. While various butyrate esters are known insect attractants, specific species exhibit strong preferences. For example, extensive field trapping studies have shown that Heptyl butyrate is a superior attractant for yellowjacket species like *Vespula pensylvanica* and *Vespula atropilosa*. In contrast, other research screening thousands of compounds has identified phenethyl esters, including Phenethyl butyrate, as attractants for different insect species, such as fruit flies. This demonstrates that substitution with another butyrate ester (e.g., heptyl butyrate for phenethyl butyrate) would fail to target the intended species, making the selection of the exact ester crucial for efficacy in species-specific pest management or monitoring applications.

Evidence DimensionTarget Insect Species Attraction
Target Compound DataAttractant for species such as fruit flies (Drosophila).
Comparator Or BaselineHeptyl butyrate: Highly effective attractant for yellowjacket wasps (*Vespula* spp.).
Quantified DifferenceQualitative difference in target species selectivity.
ConditionsField-based insect trapping studies.

This specificity is critical for procurement in the agritech and pest control industries, where using a close analog would result in a complete loss of product performance.

Formulating Long-Lasting Fragrances for Heated Applications (Candles, Baked Goods)

Due to its high boiling point (260 °C) and consequently low volatility, Phenethyl butyrate is an optimal choice for scented products that undergo heating. Unlike more volatile esters like ethyl butyrate that would flash off during production or early in use, Phenethyl butyrate ensures fragrance integrity and a sustained release profile, making it highly suitable for scented candles, wax melts, and as a flavor component in baked goods.

Creating Complex Floral and Fruity Scent Profiles in Perfumery and Cosmetics

When a fragrance requires a sophisticated blend of rose, honey, and rich fruit notes, Phenethyl butyrate is a superior choice over simpler analogs like phenethyl acetate. Its unique profile with added fruity and green nuances allows perfumers to build complex, high-value scents for fine fragrances, lotions, and other personal care products where a generic floral note would be inadequate.

Development of Species-Specific Lures for Agricultural and Ecological Monitoring

The demonstrated specificity of phenethyl esters in attracting certain insect orders, distinct from other esters like heptyl butyrate which targets wasps, makes Phenethyl butyrate a valuable precursor or active component for targeted semiochemical products. Researchers and manufacturers developing lures for monitoring specific fruit fly populations or other pests should select this compound to ensure biological relevance and avoid attracting non-target species.

Physical Description

Colourless liquid; warm, floral and fruity odour

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Exact Mass

192.115029749 g/mol

Monoisotopic Mass

192.115029749 g/mol

Boiling Point

238.00 °C. @ 760.00 mm Hg

Heavy Atom Count

14

Density

0.991-0.994

UNII

02E08ZN98R

Other CAS

103-52-6

Wikipedia

Phenethyl butyrate

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Butanoic acid, 2-phenylethyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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